N1-(4-chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide
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Overview
Description
“N1-(4-chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide” is a complex organic compound. It contains a chlorobenzyl group, a methoxyphenethyl group, and an oxalamide group. The chlorobenzyl group consists of a benzene ring with a chlorine atom and a methyl group attached. The methoxyphenethyl group consists of a phenyl ring with a methoxy group and an ethyl group attached. The oxalamide group is a type of amide that contains an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the oxalamide core. The exact structure would depend on the specific synthetic route and reaction conditions used .Chemical Reactions Analysis
As an organic compound containing a chlorobenzyl group, a methoxyphenethyl group, and an oxalamide group, this compound could potentially undergo a variety of chemical reactions. These could include substitution reactions at the chlorobenzyl group, reactions involving the amide group, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl and methoxyphenethyl groups could impact its solubility, while the oxalamide group could influence its reactivity .Scientific Research Applications
- Researchers have investigated the anti-inflammatory potential of this compound. In vitro studies demonstrated selective binding to the COX-2 receptor, suggesting a role in modulating inflammation . Further exploration of its mechanism and efficacy could lead to novel anti-inflammatory drugs.
- Analytical chemists could employ this compound for environmental monitoring. By detecting its presence in water, soil, or air samples, they could assess pollution levels and track its fate in ecosystems .
Anti-Inflammatory Activity
Environmental Monitoring
Safety and Hazards
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-24-16-8-4-13(5-9-16)10-11-20-17(22)18(23)21-12-14-2-6-15(19)7-3-14/h2-9H,10-12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHGKGRCXRKECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide |
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